Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
CAS No.:
Cat. No.: VC18898723
Molecular Formula: C28H38FN3O6S
Molecular Weight: 563.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H38FN3O6S |
|---|---|
| Molecular Weight | 563.7 g/mol |
| IUPAC Name | tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| Standard InChI | InChI=1S/C28H38FN3O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)32-39(8,34)35)14-13-20-15-21(37-28(6,7)36-20)16-23(33)38-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3,(H,30,31,32) |
| Standard InChI Key | POGQSTILWBTFOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS No. 289042-12-2) . Its molecular formula is C₂₉H₄₀FN₃O₆S, with a molecular weight of 577.71 g/mol . The structure integrates a pyrimidine ring substituted with a 4-fluorophenyl group, a methanesulfonamido moiety, and an isopropyl side chain, linked via an ethenyl bridge to a 1,3-dioxane ring system esterified with a tert-butyl acetate group .
Stereochemical Configuration
The dioxane ring adopts a (4R,6S) configuration, critical for its role as a precursor to rosuvastatin, which requires precise stereochemistry for pharmacological activity . The ethenyl linker exists in the (E)-configuration, as confirmed by nuclear magnetic resonance (NMR) studies .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of this compound is detailed in patent WO2014203045A1, which outlines a multi-step process beginning with enzymatic reduction and subsequent protection-deprotection strategies :
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Enzymatic Reduction: Methyl 4-chloro-3-oxobutanoate is reduced using microbial enzymes to yield (S)-methyl 4-chloro-3-hydroxybutanoate (70% yield) .
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Alkylation: Reaction with tert-butyl acetate in the presence of strong bases (LiHMDS or LDA) at −78°C forms the tert-butyl ester intermediate .
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Cyclization and Functionalization: The dioxane ring is constructed via acid-catalyzed cyclization, followed by introduction of the pyrimidine moiety through Suzuki-Miyaura coupling and sulfonamidation .
Green Chemistry Innovations
Recent advancements emphasize solvent-free conditions and catalytic oxidation methods to improve yield (≥85%) and reduce waste . For instance, tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is oxidized using TEMPO/NaClO₂, avoiding hazardous chromium-based reagents .
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value |
|---|---|
| Melting Point | 153–155°C |
| Boiling Point | 673.3±65.0°C (Predicted) |
| Density | 1.210 g/cm³ |
| Solubility | Chloroform (Slight), Methanol (Slight) |
| pKa | −0.43±0.10 (Predicted) |
The compound is a white to off-white crystalline solid stable under inert atmospheres at 2–8°C but hygroscopic in polar solvents .
Spectroscopic Data
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¹H NMR: Signals at δ 7.8–7.6 (m, 4H, Ar-H), 6.5 (d, J=16 Hz, 1H, CH=CH), 4.3 (m, 1H, dioxane-H), 3.1 (s, 3H, SO₂NCH₃) .
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MS (ESI+): m/z 578.3 [M+H]⁺, consistent with the molecular formula .
Industrial Applications and Pharmacological Relevance
Role in Rosuvastatin Production
As Rosuvastatin Intermediate R1, this compound is pivotal in synthesizing rosuvastatin calcium, a statin inhibiting HMG-CoA reductase . The tert-butyl ester acts as a protecting group for the carboxylic acid, which is later hydrolyzed during final API (Active Pharmaceutical Ingredient) preparation .
Regulatory and Quality Considerations
The compound is classified as Rosuvastatin EP Impurity F, requiring strict control (≤0.15% per ICH guidelines) in drug formulations . Its quantification is performed via HPLC using C18 columns and UV detection at 243 nm .
| Manufacturer | Catalog No. | Quantity | Price (USD) |
|---|---|---|---|
| TRC | F595400 | 1 g | 75 |
| Biosynth Carbosynth | FB148489 | 250 mg | 515 |
Pricing reflects purity grades (≥98% by HPLC) and compliance with GMP standards .
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